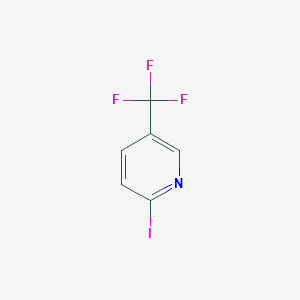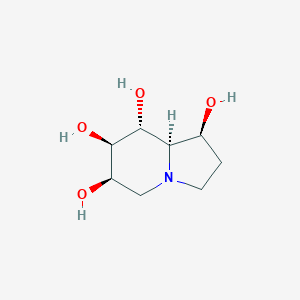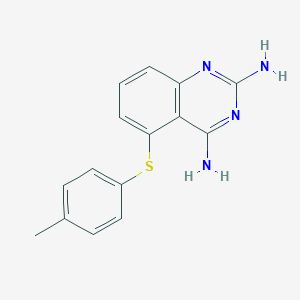
5-(4-Tolylthio)-2,4-diaminoquinazoline
Vue d'ensemble
Description
La 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine est un composé organique appartenant à la classe des quinazolinamines. Ce sont des composés aromatiques hétérocycliques contenant un fragment quinazoline substitué par un ou plusieurs groupes amine . Le composé a une formule moléculaire de C15H14N4S et une masse moléculaire de 282,36 g/mol .
Méthodes De Préparation
La synthèse de la 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine implique plusieurs étapes. Une méthode courante comprend la réaction du 4-méthylthiophénol avec la 2,4-dichloroquinazoline en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant comme le diméthylformamide (DMF) à des températures élevées . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, assurant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
La 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes amine peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène, l'acide acétique et l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
La 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est la dihydrofolate réductase, une enzyme impliquée dans la voie du folate . En inhibant cette enzyme, le composé peut perturber la synthèse des nucléotides, qui sont essentiels à la réplication de l'ADN et à la division cellulaire. Ce mécanisme est particulièrement pertinent dans son activité anticancéreuse potentielle.
Applications De Recherche Scientifique
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the folate pathway . By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
La 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine peut être comparée à d'autres quinazolinamines, telles que :
4-Aminoquinazoline : Un autre dérivé de quinazoline avec des substituants différents.
2,4-Diaminoquinazoline : Structure similaire mais sans le groupe sulfanyl.
La singularité de la 5-[(4-Méthylphényl)Sulfanyl]-2,4-Quinazolinediamine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJFGEAPSYQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332215 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168910-32-5 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?
A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


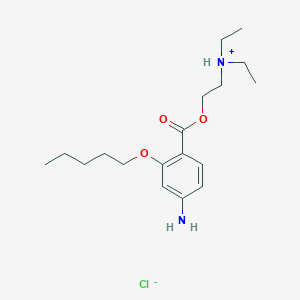
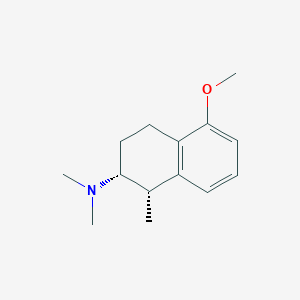


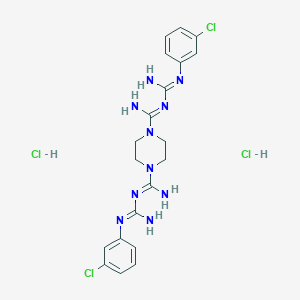
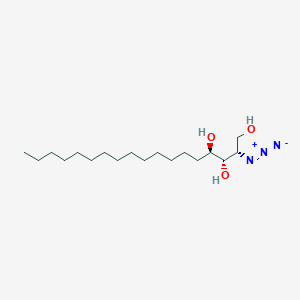

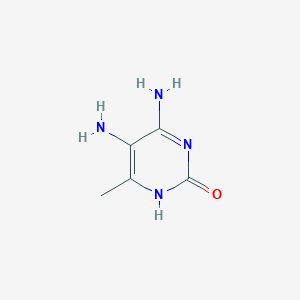
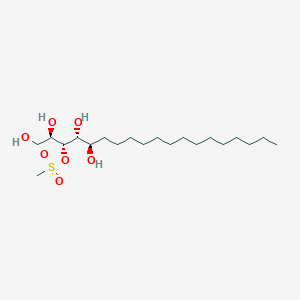

![[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate](/img/structure/B28550.png)
